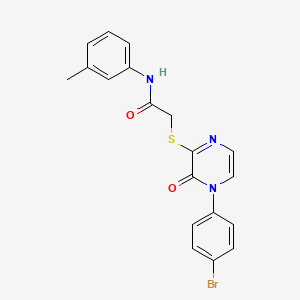![molecular formula C20H17N3O2S B3019568 2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034243-28-0](/img/structure/B3019568.png)
2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic molecule that likely contains several heterocyclic structures, including a furan ring, a pyridine ring, and a benzo[d]thiazole moiety. The presence of these heterocycles suggests that the compound could exhibit interesting chemical properties and reactivity, potentially making it a candidate for further study in medicinal chemistry or material science.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported in the literature. For instance, transformations of 3-amino-N-(5-methyl-2-furyl)ethyl thieno[2,3-b]pyridine-2-carboxamides in acidic media have been explored, leading to the formation of new fused heterocyclic systems such as pyrrolo[1,2-a][1,4]diazocine derivatives . Another related synthesis involves the cyclization of thioamide with 2-chloroacetoacetate to produce ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate . These methods could potentially be adapted to synthesize the compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using spectroscopic techniques like NMR, IR, and MS. The NMR spectra provide information about the chemical environment of the hydrogen atoms, IR spectra give insights into the functional groups present, and MS can help determine the molecular weight and structure . These techniques would be essential in confirming the structure of this compound once synthesized.
Chemical Reactions Analysis
Compounds containing furan and thiazole rings are known to undergo various chemical reactions. For example, N-(1-Naphthyl)furan-2-carboxamide, a related compound, was synthesized and then converted into a thioamide, which was further oxidized to yield 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound was then subjected to electrophilic substitution reactions such as nitration, bromination, formylation, and acylation . These reactions could be relevant to the compound , as the presence of the furan and thiazole rings may allow for similar reactivity patterns.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not provided, related compounds can offer some insights. The solubility, melting point, and stability of such compounds can be influenced by the presence of heteroatoms and the rigidity of the fused ring systems. The electronic properties, such as UV-Vis absorption and fluorescence, could also be of interest for potential applications in materials science or as biological probes .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit high coumarin 7-hydroxylase activity . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics.
Mode of Action
It can be inferred from similar compounds that it may act in the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide . Hydroxylation is a critical step in drug metabolism and detoxification.
Biochemical Pathways
The compound may affect the biochemical pathways related to the metabolism of certain drugs and xenobiotics. It may influence the hydroxylation process, which is a key step in the metabolic activation of various substances .
Result of Action
The compound’s action could result in the hydroxylation of certain drugs, potentially altering their pharmacological activity . This could lead to changes in the efficacy and toxicity of these drugs.
properties
IUPAC Name |
2-ethyl-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-2-19-23-17-4-3-14(8-18(17)26-19)20(24)22-10-13-7-16(11-21-9-13)15-5-6-25-12-15/h3-9,11-12H,2,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICZNCARIDHUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride](/img/structure/B3019486.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B3019487.png)
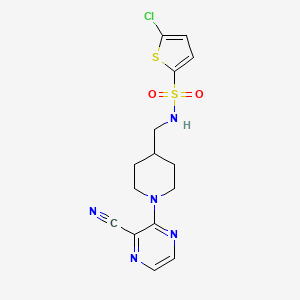

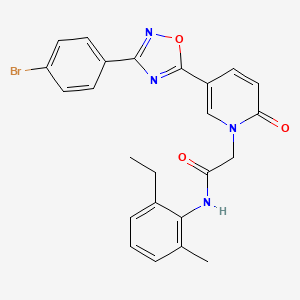

![N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide](/img/structure/B3019492.png)

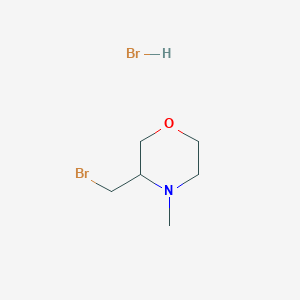
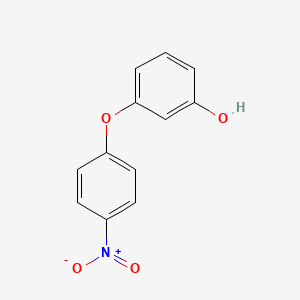
![Dodecyl N-[(4-{4-[({[(dodecyloxy)carbonyl]amino}methanethioyl)-amino]phenoxy}phenyl)carbamothioyl]-carbamate](/img/structure/B3019503.png)
![(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3019504.png)
![N-(2,5-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B3019505.png)
